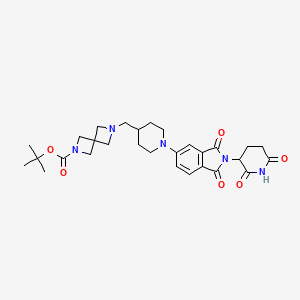
E3 Ligase Ligand-linker Conjugate 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 5: is a compound that combines an E3 ligase ligand with a linker. This conjugate is specifically designed to act as a Cereblon ligand, attracting the CRBN protein. It serves as a crucial intermediate in the production of full proteolysis-targeting chimeric molecules (PROTACs) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 5 involves the combination of Thalidomide and a specific linker. The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For in vivo formulations, the stock solution is mixed with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve a clear solution .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of the individual components (Thalidomide and the linker) followed by their conjugation under controlled conditions. The process ensures high purity and yield suitable for research and therapeutic applications.
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 5 primarily undergoes conjugation reactions to form PROTACs. These reactions involve the formation of a ternary complex with the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Common Reagents and Conditions:
Reagents: Thalidomide, specific linker molecules, DMSO, PEG300, Tween 80, ddH2O.
Conditions: Controlled temperature and pH, typically in a laboratory setting.
Major Products: The major product of these reactions is the PROTAC molecule, which facilitates targeted protein degradation.
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases such as cancer, viral infections, and neurodegenerative disorders by targeting disease-relevant proteins for degradation.
Industry: Utilized in drug discovery and development processes to create novel therapeutic agents.
作用機序
E3 Ligase Ligand-linker Conjugate 5 functions by forming a ternary complex with the target protein and the E3 ligase. This complex induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
類似化合物との比較
- Pomalidomide derivatives
- 4-Hydroxythalidomide derivatives
- Lenalidomide derivatives
Uniqueness: E3 Ligase Ligand-linker Conjugate 5 is unique due to its specific design as a Cereblon ligand, which allows it to effectively attract the CRBN protein and facilitate the formation of PROTACs. This specificity and efficiency make it a valuable tool in targeted protein degradation research .
特性
分子式 |
C29H37N5O6 |
|---|---|
分子量 |
551.6 g/mol |
IUPAC名 |
tert-butyl 6-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C29H37N5O6/c1-28(2,3)40-27(39)33-16-29(17-33)14-31(15-29)13-18-8-10-32(11-9-18)19-4-5-20-21(12-19)26(38)34(25(20)37)22-6-7-23(35)30-24(22)36/h4-5,12,18,22H,6-11,13-17H2,1-3H3,(H,30,35,36) |
InChIキー |
MBWIPQJWSVHFIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















